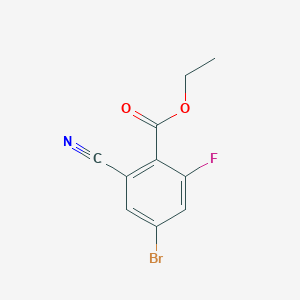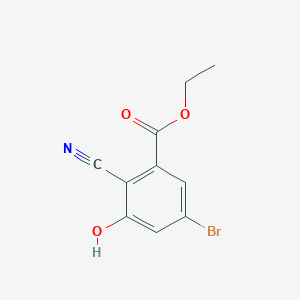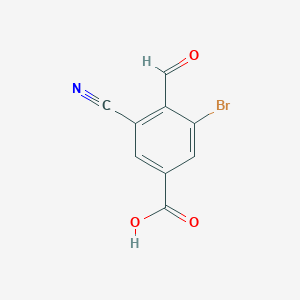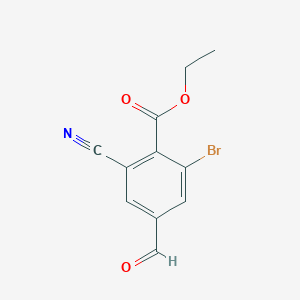
5-Bromo-2-(difluoromethoxy)thioanisole
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)thioanisole, also known as 5-bromo-2-DFMO, is an organosulfur compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.5°C and boiling point of 92.5°C. 5-Bromo-2-DFMO is a versatile reagent with a variety of applications in organic synthesis, as well as in the study of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Cosmetics Preservation
5-Bromo-5-Nitro-l,3-Dioxane, a related compound, is used as a preservative in cosmetic products. It has been studied for its safety and effectiveness in this role, showing significant skin and eye irritation at higher concentrations but considered safe at concentrations up to 0.1% (Liebert, 1990).
Synthesis and Reactivity
Thioanisole, a compound related to 5-Bromo-2-(difluoromethoxy)thioanisole, has been studied for its synthesis and reactivity, including its interactions with other compounds and potential in forming new compounds (Tanur & Stephan, 2011).
Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine (BrdU), another related compound, is frequently used to measure the turnover of cell populations in vivo. This application is crucial in understanding cell proliferation and loss in various biological and medical contexts (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
Protonation and Methylation Study
The study of protonation and methylation of thioanisole and its derivatives has provided insights into the chemical properties and potential applications of these compounds in various chemical reactions and processes (Nam et al., 2003).
Photostabilization of PVC
New thiophene derivatives, related to 5-Bromo-2-(difluoromethoxy)thioanisole, have been synthesized and tested as photostabilizers for poly(vinyl chloride) (PVC). This research demonstrates the potential of such compounds in enhancing the durability of PVC against UV radiation (Balakit et al., 2015).
Therapeutic Potential
4-Thio-5-bromo-2'-deoxyuridine, a derivative, has shown potential in therapeutic applications, particularly in cell killing induced by UVA light. This highlights the possible medical applications of these compounds in targeted therapies (Xu et al., 2004).
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUVUSVLZDPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)thioanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















